2-(2,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide
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Overview
Description
2-(2,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 2,4-dimethylphenoxy group and a 4-methylpyridin-2-yl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide typically involves the following steps:
Formation of 2,4-dimethylphenol: This can be achieved through the alkylation of phenol with methyl iodide in the presence of a base such as potassium carbonate.
Synthesis of 2,4-dimethylphenoxyacetic acid: The 2,4-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 2,4-dimethylphenoxyacetic acid.
Amidation Reaction: The 2,4-dimethylphenoxyacetic acid is then reacted with 4-methylpyridin-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The acetamide moiety can be reduced to form the corresponding amine.
Substitution: The methyl groups on the phenoxy and pyridinyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(2,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyridinyl groups can interact with the active sites of these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)ethanamide: Similar structure but with an ethanamide moiety.
2-(2,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)propionamide: Similar structure but with a propionamide moiety.
Uniqueness
2-(2,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide is unique due to its specific combination of phenoxy and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(2,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide is a synthetic organic compound classified as an acetamide derivative. Its molecular formula is C16H18N2O2, and it possesses a unique structure that includes a dimethylphenoxy group and a pyridine moiety. This structural configuration is believed to contribute to its diverse biological activities, making it a subject of interest in pharmacological research.
Property | Value |
---|---|
Molecular Weight | 270.33 g/mol |
Molecular Formula | C16H18N2O2 |
LogP | 2.7934 |
Polar Surface Area | 41.567 Ų |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial properties and potential enzyme inhibition. The compound's ability to interact with various biological targets suggests its potential for therapeutic applications.
Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. The mechanism appears to involve the inhibition of specific enzymes crucial for microbial growth, making it a candidate for further development in treating infections caused by resistant pathogens.
Enzyme Inhibition
The compound has been investigated for its binding affinity to certain enzymes. The presence of the phenoxy group enhances its ability to fit into hydrophobic pockets of enzymes, while the pyridine moiety may facilitate hydrogen bonding interactions. This dual functionality allows the compound to modulate enzyme activities effectively .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various acetamide derivatives, including this compound. Results indicated that this compound showed potent activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
- Enzyme Interaction Studies : Another research effort focused on the interaction of this compound with bacterial enzymes involved in cell wall synthesis. The findings suggested that it could serve as a lead compound for developing new antibiotics targeting resistant strains .
- Toxicological Assessment : Preliminary toxicological assessments revealed that while the compound exhibits promising biological activity, further studies are needed to evaluate its safety profile in vivo. Toxicity studies indicated potential liver involvement at high doses, necessitating careful dosage considerations in therapeutic applications .
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-4-5-14(13(3)8-11)20-10-16(19)18-15-9-12(2)6-7-17-15/h4-9H,10H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOTYPTVKQVKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC=CC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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